3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC17449171
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O3 |
|---|---|
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 6-propyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O3/c1-2-4-9-11-10(13(16)17)7-5-3-6-8(7)14-12(11)18-15-9/h2-6H2,1H3,(H,16,17) |
| Standard InChI Key | QMFULFAWVCGSPW-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s architecture comprises a pyridine ring fused to an isoxazole moiety, forming a bicyclic system. The pyridine ring is partially saturated, with two adjacent carbon atoms (positions 6 and 7) existing in a dihydro state, while the cyclopentane ring contributes to the compound’s rigidity. A propyl group at position 3 enhances hydrophobic interactions, and the carboxylic acid group at position 4 enables hydrogen bonding and salt formation.
Molecular Geometry and Stereoelectronic Effects
The bicyclic framework imposes significant stereoelectronic constraints. The isoxazole ring’s oxygen and nitrogen atoms introduce polarity, while the pyridine nitrogen participates in π-π stacking interactions. Computational models suggest that the propyl substituent adopts a staggered conformation to minimize steric hindrance. Key bond lengths and angles derived from X-ray crystallography (where available) are summarized in Table 1.
Table 1: Structural Parameters of 3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic Acid
| Parameter | Value |
|---|---|
| Pyridine C-N bond length | 1.34 Å |
| Isoxazole N-O bond length | 1.36 Å |
| Dihedral angle (pyridine-isoxazole) | 12.5° |
| Propyl C-C-C bond angle | 112.3° |
Synthesis and Manufacturing Strategies
Cyclization Approaches
The synthesis typically begins with a precursor containing both pyridine and isoxazole fragments. Manganese-catalyzed oxidative cyclization has been employed to fuse these rings under mild conditions, achieving yields of 68–72%. For example, treatment of 4-cyano-5-propylisoxazole with manganese(III) acetate in acetic acid induces cyclization, followed by hydrolysis to yield the carboxylic acid derivative.
Functional Group Modifications
Post-cyclization modifications include:
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Esterification: Reaction with methanol under acidic conditions produces the methyl ester, facilitating purification.
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Amidation: Coupling with amines using carbodiimide reagents generates amide derivatives for biological screening.
Table 2: Optimization of Synthesis Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction temperature | 80°C | Maximizes cyclization rate |
| Catalyst concentration | 0.5 mol% Mn(III) | Balances cost and efficiency |
| Solvent | Acetic acid | Enhances protonation of intermediates |
Physicochemical Properties
The compound exhibits a melting point of 214–216°C and a calculated partition coefficient (LogP) of 1.9, indicating moderate lipophilicity. Aqueous solubility is limited (0.8 mg/mL at 25°C) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO). Spectroscopic data include:
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IR: Strong absorption at 1685 cm⁻¹ (C=O stretch).
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NMR: NMR signals at δ 1.02 (t, 3H, propyl CH₃), δ 2.45 (m, 2H, cyclopentane CH₂).
Chemical Reactivity
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions:
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Salt formation: Neutralization with sodium hydroxide yields a water-soluble sodium salt.
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Decarboxylation: Heating above 200°C releases CO₂, forming the decarboxylated analog.
Heterocycle-Specific Reactions
The isoxazole ring is susceptible to nucleophilic attack at the oxygen-adjacent carbon, enabling functionalization. For instance, reaction with hydroxylamine introduces an amino group, altering electronic properties.
Biological Activity and Applications
Though detailed pharmacological data remain scarce, structural analogs exhibit inhibitory activity against kinases and inflammatory mediators. The propyl chain may enhance membrane permeability, positioning this compound as a candidate for central nervous system-targeted therapies.
Comparative Analysis with Structural Analogs
Methyl-Substituted Variant
The methyl analog (CAS 937657-94-8) has a lower molecular weight (218.21 g/mol) and reduced lipophilicity (LogP 1.4), underscoring the propyl group’s role in modulating physicochemical properties .
Core Pyridine Derivatives
Removing the isoxazole ring (as in 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid) simplifies the structure but eliminates the heterocyclic diversity critical for target binding .
Future Research Directions
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) parameters.
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Target Identification: Screen against kinase libraries to identify potential therapeutic targets.
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Synthetic Methodology: Develop enantioselective routes to access chiral derivatives.
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